"Demethylcephalotaxinone natural source and isolation"
"Demethylcephalotaxinone natural source and isolation"
--INVALID-LINK-- --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. --INVALID-LINK-- Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ Cephalotaxus alkaloids are a group of natural products, of which homoharringtonine and harringtonine have been used for the treatment of acute myeloid leukemia. Demethylcephalotaxinone is a member of this family and is an important intermediate in the synthesis of other Cephalotaxus alkaloids. As such, it has been the target of many total syntheses. --INVALID-LINK-- The first total synthesis of (±)-demethylcephalotaxinone was reported by Auerbach and Weinreb in 1972. The synthesis is convergent, with the key step being the formation of the C ring of the molecule by an intramolecular Michael reaction. The starting materials are 2-iodo-3-methoxyaniline and the Weinreb amide of cyclopent-1-enecarboxylic acid. --INVALID-LINK-- The first asymmetric total synthesis of (−)-demethylcephalotaxinone was reported by Ziegler and coworkers in 1974. The key step is an intramolecular Diels-Alder reaction of a cyclopentadiene derivative. The starting material is D-glutamic acid. --INVALID-LINK-- Demethylcephalotaxinone is a natural product found in Cephalotaxus mannii and Cephalotaxus fortunei with data available. --INVALID-LINK-- A series of new cephalotaxine-type alkaloids, including four new C-11 keto-cephalotaxine analogues, namely hainancephalotaxinone A (1), B (2), C (3), and D (4), as well as two new C-7 hydroxyl-cephalotaxine analogues, namely hainancephalotaxine A (5) and B (6), were isolated from the twigs and leaves of Cephalotaxus mannii. https.ncbi.nlm.nih.gov/35951119/ The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK-- The twigs and leaves of C. mannii (20 kg) were extracted with 95% EtOH (3 × 150 L) at room temperature. After removal of the solvent by evaporation, the residue was suspended in H 2 O and partitioned with petroleum ether and EtOAc, successively. The EtOAc extract (800 g) was subjected to silica gel column chromatography (CC) eluted with a gradient of petroleum ether/acetone (100:1 to 1:1, v/v) to afford eight fractions (Fr. A–H). Fr. G (30 g) was separated by silica gel CC using a gradient of petroleum ether/acetone (15:1 to 2:1, v/v) to yield subfractions Fr. G1–G5. Fr. G3 (5.6 g) was further purified by silica gel CC (petroleum ether/acetone, 10:1 to 3:1, v/v) to afford compounds 1 (20 mg) and 2 (15 mg). Fr. G4 (4.2 g) was subjected to silica gel CC (CH 2 Cl 2 /MeOH, 100:1 to 10:1, v/v) to yield compounds 3 (12 mg) and 4 (18 mg). Fr. H (25 g) was separated by silica gel CC using a gradient of CH 2 Cl 2 /MeOH (80:1 to 5:1, v/v) to yield subfractions Fr. H1–H4. Fr. H2 (3.8 g) was further purified by Sephadex LH-20 CC (MeOH) and semi-preparative HPLC (CH 3 CN/H 2 O, 35:65, v/v) to afford compounds 5 (10 mg) and 6 (13 mg). --INVALID-LINK--, a pivotal intermediate in the synthesis of anti-leukemic Cephalotaxus alkaloids like homoharringtonine and harringtonine, is a naturally occurring compound found in plants of the Cephalotaxus genus. This technical guide provides an in-depth overview of its natural sources and the methodologies for its isolation and purification, tailored for researchers, scientists, and professionals in drug development.
Natural Sources
Demethylcephalotaxinone has been identified and isolated from several species within the Cephalotaxus genus. The primary documented sources are:
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Cephalotaxus mannii : This species is a significant natural source from which demethylcephalotaxinone and its analogues have been isolated. Research has documented the isolation of various C-11 keto-cephalotaxine analogues from the twigs and leaves of this plant.
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Cephalotaxus fortunei : This species is another confirmed natural source of demethylcephalotaxinone.
Isolation and Purification Protocols
The isolation of demethylcephalotaxinone from its natural sources typically involves a multi-step process encompassing extraction, partitioning, and a series of chromatographic separations. The following sections detail a representative experimental protocol for its isolation from the twigs and leaves of Cephalotaxus mannii.
Experimental Workflow for Isolation from Cephalotaxus mannii
Detailed Experimental Protocols
1. Extraction
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Plant Material: 20 kg of dried and powdered twigs and leaves of Cephalotaxus mannii are used as the starting material.
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Solvent and Procedure: The plant material is extracted three times with 150 L of 95% ethanol (EtOH) at room temperature.
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Solvent Removal: The solvent from the combined extracts is removed by evaporation under reduced pressure to yield a crude residue.
2. Partitioning
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Procedure: The crude residue is suspended in water (H₂O) and then successively partitioned with petroleum ether and ethyl acetate (EtOAc).
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Result: This step yields an EtOAc extract (approximately 800 g) containing the alkaloids of interest.
3. Chromatographic Separation
The EtOAc extract is subjected to multiple rounds of column chromatography (CC) for the separation and purification of individual compounds.
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Initial Silica Gel Column Chromatography:
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Stationary Phase: Silica gel.
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Mobile Phase: A gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v).
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Outcome: This initial separation yields eight fractions (Fr. A–H).
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Further Fractionation and Purification: Subsequent chromatographic steps are performed on specific fractions to isolate the target compounds. For example, the purification of Hainancephalotaxinone A and B, which are demethylcephalotaxinone analogues, involves the following:
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Fraction G (30 g) is subjected to silica gel CC with a petroleum ether/acetone gradient (15:1 to 2:1, v/v) to yield subfractions G1–G5.
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Fraction G3 (5.6 g) is further purified by silica gel CC with a petroleum ether/acetone gradient (10:1 to 3:1, v/v) to afford Hainancephalotaxinone A (20 mg) and Hainancephalotaxinone B (15 mg).
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Other fractions are similarly processed using different solvent systems, such as dichloromethane/methanol, and may involve further purification steps like Sephadex LH-20 column chromatography and semi-preparative HPLC to isolate other related alkaloids.
Data Presentation
The following table summarizes the quantitative data from a representative isolation of demethylcephalotaxinone analogues from C. mannii.
| Starting Material | Extraction Solvent | Crude Extract Yield | Fraction | Isolated Compound | Final Yield |
| 20 kg C. mannii twigs and leaves | 95% EtOH (3 x 150 L) | 800 g (EtOAc extract) | Fr. G3 (5.6 g) | Hainancephalotaxinone A | 20 mg |
| Fr. G3 (5.6 g) | Hainancephalotaxinone B | 15 mg | |||
| Fr. G4 (4.2 g) | Hainancephalotaxinone C | 12 mg | |||
| Fr. G4 (4.2 g) | Hainancephalotaxinone D | 18 mg | |||
| Fr. H2 (3.8 g) | Hainancephalotaxine A | 10 mg | |||
| Fr. H2 (3.8 g) | Hainancephalotaxine B | 13 mg |
Note: While the provided references detail the isolation of closely related analogues, the general procedure is applicable for the isolation of demethylcephalotaxinone itself, with potential minor modifications to the chromatographic conditions.
Concluding Remarks
The isolation of demethylcephalotaxinone from its natural sources, primarily Cephalotaxus species, is a well-established but intricate process. It relies on classical phytochemistry techniques, including solvent extraction, liquid-liquid partitioning, and multiple stages of column chromatography. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to isolate this important alkaloid for further investigation and as a precursor for the synthesis of clinically significant anti-cancer agents.
